molecular formula C11H16ClNO B1349706 2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 786728-93-6

2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No. B1349706
M. Wt: 213.7 g/mol
InChI Key: NAGJNVGLKPVFTG-UHFFFAOYSA-N
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Description

The compound “2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone” is a chemical with the molecular formula C11H16ClNO and a molecular weight of 213.71. It is used for research purposes1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, pyrrole derivatives, which this compound is a part of, can be synthesized through various methods such as the Au (I)-catalyzed propargyl-claisen rearrangement and 5-exo-dig cyclization of tertiary enamides2.



Molecular Structure Analysis

The molecular structure of this compound consists of an isopropyl group attached to a pyrrole ring, which is further connected to a chloro-ethanone group1. The pyrrole ring in the structure is a five-membered aromatic ring containing one nitrogen atom3.



Chemical Reactions Analysis

Specific chemical reactions involving “2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone” are not detailed in the available resources. However, pyrrole derivatives are known to undergo various chemical reactions due to the presence of the aromatic pyrrole ring3.



Physical And Chemical Properties Analysis

This compound is a solid at room temperature1. Other physical and chemical properties such as its density, melting point, and boiling point are not specified in the available resources45.


Scientific Research Applications

Synthesis and Structural Characterization

A study by Louroubi et al. (2019) on a new penta-substituted pyrrole derivative highlights its synthesis and structural characterization, including the use of spectroscopic techniques and computational studies. This research illustrates the broader chemical interest in pyrrole derivatives for their structural and electronic properties, which are essential for various applications, including material science and molecular engineering Louroubi et al., 2019.

Antimicrobial Agents

Hublikar et al. (2019) synthesized novel pyrrole chalcone derivatives and evaluated their antimicrobial activities. This study underscores the potential of pyrrole derivatives as scaffolds for developing new antimicrobial agents, highlighting their significant role in pharmaceutical research Hublikar et al., 2019.

Heterocyclic Chemistry

The synthesis of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3- dicarboxylate using phosphorus compounds, as reported by Kalantari et al. (2006), demonstrates the versatility of pyrrole derivatives in creating complex heterocyclic structures. This capability is crucial for the development of novel organic compounds with potential applications in drug development and material science Kalantari et al., 2006.

Corrosion Inhibition

The corrosion inhibition efficacy of a pyrrole derivative on steel surfaces, as explored by Louroubi et al. (2019), presents an application of these compounds in industrial chemistry, particularly in protecting metals from corrosion. This application demonstrates the multifaceted utility of pyrrole derivatives beyond biological systems Louroubi et al., 2019.

Future Directions

The future directions for this compound are not explicitly mentioned in the available resources. However, given the wide range of biological activities exhibited by indole derivatives3, there is potential for further exploration and development of this compound for therapeutic applications.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

2-chloro-1-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-7(2)13-8(3)5-10(9(13)4)11(14)6-12/h5,7H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGJNVGLKPVFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165584
Record name 2-Chloro-1-[2,5-dimethyl-1-(1-methylethyl)-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

CAS RN

786728-93-6
Record name 2-Chloro-1-[2,5-dimethyl-1-(1-methylethyl)-1H-pyrrol-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=786728-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[2,5-dimethyl-1-(1-methylethyl)-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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